molecular formula C18H25NOSi B15062779 N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine CAS No. 88237-47-2

N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine

Cat. No.: B15062779
CAS No.: 88237-47-2
M. Wt: 299.5 g/mol
InChI Key: XJICPIBCSVUABI-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine is an organic compound with the molecular formula C18H25NSi. It is a derivative of methanamine, where the hydrogen atoms are replaced by benzyl and trimethylsilyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Benzylamine+Trimethylsilyl chlorideN,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine\text{Benzylamine} + \text{Trimethylsilyl chloride} \rightarrow \text{N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine} Benzylamine+Trimethylsilyl chloride→N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine

Industrial Production Methods

In an industrial setting, the production of N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamine oxides, while reduction can produce primary amines .

Scientific Research Applications

N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The benzyl groups provide steric hindrance, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzylmethanamine: Lacks the trimethylsilyl group, making it less reactive.

    N,N-Dibenzyl-1-((trimethylsilyl)oxy)ethanamine: Contains an ethyl group instead of a methyl group, altering its reactivity and applications.

Uniqueness

N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and other applications .

Properties

CAS No.

88237-47-2

Molecular Formula

C18H25NOSi

Molecular Weight

299.5 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-(trimethylsilyloxymethyl)methanamine

InChI

InChI=1S/C18H25NOSi/c1-21(2,3)20-16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3

InChI Key

XJICPIBCSVUABI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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